Serine, O-amino-, monohydrochloride

Description

Contextualization within the Broader Field of Modified Amino Acid Chemistry

Modified amino acids are variants of the 20 common protein-forming amino acids, altered through natural post-translational modifications or intentional synthetic chemistry. These modifications can range from simple additions, like methylation or phosphorylation, to more complex structural changes, such as the introduction of non-native functional groups. Such alterations are pivotal in expanding the chemical diversity of peptides and proteins, leading to novel functionalities and applications. nih.gov

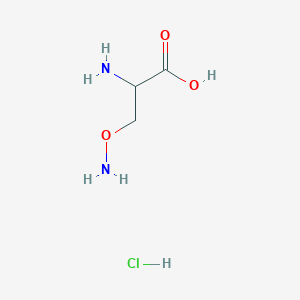

O-Aminoserine monohydrochloride is a prime example of a synthetically modified amino acid. Its core structure is based on serine, but the substitution of the β-hydroxyl group with an aminooxy (-ONH₂) moiety fundamentally changes its chemical behavior. This aminooxy group is a potent nucleophile, making O-aminoserine a valuable building block for creating new molecules. Unlike its parent amino acid serine, O-aminoserine is not incorporated into proteins during translation, classifying it as a non-proteinogenic or "unnatural" amino acid. Its unique structure allows it to serve as a versatile precursor in organic synthesis and as a probe in biochemical studies. nih.govmdpi.com

Table 1: Chemical Properties of O-Aminoserine

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-aminooxypropanoic acid |

| Molecular Formula | C₃H₈N₂O₃ |

| Molecular Weight | 120.11 g/mol |

| CAS Number | 20311-85-7 (L-isomer) |

Data sourced from PubChem. nih.gov

Significance and Research Trajectories of O-Aminoserine Derivatives in Contemporary Chemical Science

The true significance of O-aminoserine monohydrochloride in chemical science lies in the reactivity of its derivatives. The aminooxy functional group is a key player in "click chemistry" and bioorthogonal reactions, particularly in the formation of stable oxime linkages with aldehydes and ketones. This specific and efficient reaction has made O-aminoserine derivatives indispensable tools for chemical biologists.

Key Research Trajectories:

Enzyme Inhibition: O-aminoserine and its derivatives are recognized as inhibitors of various pyridoxal-5'-phosphate (PLP) dependent enzymes. mdpi.com PLP is a crucial coenzyme for enzymes involved in amino acid metabolism. The aminooxy group of O-aminoserine can react with the aldehyde group of PLP, leading to irreversible inhibition of the enzyme. This characteristic is actively being explored for the development of targeted therapeutic agents and as probes to study enzyme mechanisms.

Synthesis of Heterocyclic Compounds: The unique bifunctional nature of O-aminoserine—possessing both an α-amino acid structure and a reactive aminooxy group—makes it a valuable starting material for synthesizing complex heterocyclic compounds. nih.govrsc.org These heterocyclic structures are scaffolds for many pharmaceutically active molecules. Researchers are exploring pathways to create novel quinazolinones, triazoles, and other ring systems with potential biological activities. nih.govnih.gov

Peptide and Protein Modification: The ability to selectively introduce an aminooxy group into a peptide sequence via an O-aminoserine residue opens up avenues for post-synthetic modification. peptide.com This allows for the attachment of various molecules, such as labels, drugs, or imaging agents, to a specific site on a peptide or protein. This site-specific modification is crucial for creating sophisticated bioconjugates for research and therapeutic purposes. nih.gov

Development of Novel Biomaterials: The incorporation of modified amino acids like O-aminoserine into peptide-based materials is an emerging field. nih.gov These modifications can alter the self-assembly properties, biodegradability, and biocompatibility of the resulting materials, leading to the development of advanced hydrogels, drug delivery systems, and tissue engineering scaffolds.

Table 2: Research Applications of O-Aminoserine Derivatives

| Research Area | Application | Significance |

|---|---|---|

| Enzymology | Irreversible inhibitor of PLP-dependent enzymes | Tool for studying enzyme mechanisms and potential therapeutic lead. mdpi.com |

| Organic Synthesis | Precursor for heterocyclic compounds | Access to novel molecular scaffolds for drug discovery. nih.govrsc.org |

| Chemical Biology | Site-specific modification of peptides | Creation of bioconjugates with tailored functions (e.g., labeling, drug attachment). peptide.com |

| Materials Science | Component of novel peptide-based biomaterials | Engineering materials with enhanced properties for biomedical applications. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3.ClH/c4-2(1-8-5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNYJDDZPCIZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20637493 | |

| Record name | O-Aminoserine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89170-21-8 | |

| Record name | NSC77706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Aminoserine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of O-Aminoserine Monohydrochloride and its Precursors

The preparation of O-Aminoserine monohydrochloride can be approached through several synthetic routes, often involving modifications of classical amino acid syntheses and specialized methods for introducing the key O-amino functionality.

Classical methods for amino acid synthesis, such as the Gabriel and Strecker syntheses, can be adapted to produce O-aminoserine. wikipedia.orgwikipedia.org

The Gabriel synthesis traditionally involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by hydrolysis to yield a primary amine. wikipedia.org For the synthesis of amino acids, this method is modified to use bromomalonic esters, which are aminated using a phthalimide salt. libretexts.org This intermediate can then be alkylated and subsequently hydrolyzed to produce the desired amino acid. libretexts.org While a powerful tool for creating primary amines with high selectivity, the Gabriel synthesis can be limited by harsh reaction conditions. wikipedia.orgnumberanalytics.comyoutube.com

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed to produce the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This method is versatile, allowing for the synthesis of a wide variety of amino acids by simply changing the starting aldehyde. masterorganicchemistry.com The classical Strecker synthesis yields a racemic mixture of amino acids, but modern adaptations have been developed to produce single enantiomers. wikipedia.orgyoutube.com

| Synthesis Method | Description | Key Reactants | Advantages | Limitations |

| Modified Gabriel Synthesis | A method for synthesizing primary amines and amino acids by alkylating a phthalimide salt. wikipedia.orglibretexts.org | Potassium phthalimide, alkyl halide (e.g., bromomalonic ester). wikipedia.orglibretexts.org | High selectivity for primary amines. numberanalytics.com | Can involve harsh reaction conditions. wikipedia.orgyoutube.com |

| Strecker Synthesis | A two-step process to synthesize amino acids from aldehydes. wikipedia.orgmasterorganicchemistry.com | Aldehyde, ammonia, cyanide. wikipedia.orgmasterorganicchemistry.com | Versatile, applicable to a wide range of amino acids. masterorganicchemistry.com | Traditionally produces racemic mixtures. wikipedia.org |

The introduction of the O-amino group is a critical step in the synthesis of O-aminoserine. In biological systems, the synthesis of serine, a precursor to other amino acids like cysteine, involves the conversion of 3-phosphoglycerate. youtube.comnih.govlibretexts.org The amino group is typically donated by glutamate. youtube.comlibretexts.org

In synthetic chemistry, the non-codable amino acid O-amino-serine has been prepared in both L- and D-forms as the orthogonally protected derivative, Fmoc-Ams(Boc)-OH. nih.gov This derivative is particularly useful for chemoselective ligations, where the oxyamine function selectively forms oxime linkages with aldehydes under acidic conditions. nih.gov

O-Aminoserine Monohydrochloride as a Versatile Synthetic Intermediate

The unique structure of O-aminoserine monohydrochloride makes it a valuable tool in the synthesis of more complex molecules and for specific chemical modifications.

O-aminoserine serves as a building block in the construction of intricate molecular frameworks. Its ability to be incorporated into peptide sequences and subsequently modified makes it valuable in creating complex structures. nih.gov For instance, the Ams residue has been successfully incorporated into peptides using standard solid-phase peptide synthesis (SPPS). nih.gov The resulting peptide can then undergo chemoselective ligation to form dimers or be conjugated with other molecules, such as carbohydrates, to create glycopeptides. nih.gov The synthesis of complex organic compounds, including amino acid polymers, can be achieved from simple precursors like ammonium (B1175870) cyanide, highlighting the fundamental role of amino acid building blocks. nih.gov

The functional groups of amino acids, including the amino and carboxyl groups, can be derivatized for various analytical and synthetic purposes. sigmaaldrich.comnih.gov Derivatization is often necessary to increase the volatility of amino acids for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com This typically involves replacing the active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com Furthermore, the O-amino group of O-aminoserine provides a unique handle for specific chemical modifications. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine allows for efficient incorporation into peptides and subsequent chemoselective glycosylation at the aminooxy side chains to form neoglycopeptides. nih.govresearchgate.net

The ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is a well-established and widely used method for synthesizing polypeptides. wikipedia.orgspringernature.comillinois.edunih.gov This process allows for the creation of synthetic polypeptides, which are biomimetic polymers with structures similar to natural proteins. springernature.compku.edu.cn NCAs are typically prepared by treating an amino acid with phosgene (B1210022) or its trimer. wikipedia.org The polymerization is often initiated by nucleophiles like primary amines. illinois.edu While effective, this method can be sensitive to moisture. springernature.com Recent advancements have focused on developing more robust polymerization conditions, including the use of metal catalysts and carrying out the reaction in the presence of water. wikipedia.orgchemrxiv.org

Incorporation into Beta-Amino Acid Architectures via Homologation Techniques

The conversion of α-amino acids into their β-amino acid counterparts, a process known as homologation, adds an additional carbon atom to the backbone, profoundly influencing the conformational properties of peptides. This transformation is crucial for developing peptidomimetics with enhanced stability against enzymatic degradation. organic-chemistry.org Several methods exist for this one-carbon extension, with the Arndt-Eistert reaction being a prominent and widely utilized technique. wikipedia.orglibretexts.org

The Arndt-Eistert synthesis is a multi-step process designed to convert a carboxylic acid into its higher homologue. libretexts.org When applied to α-amino acids, it provides a reliable route to β-amino acids. wikipedia.org The stereochemistry of the original α-carbon is typically preserved during the rearrangement. libretexts.org

The general sequence of the Arndt-Eistert reaction involves:

Activation of the Carboxylic Acid: The α-amino acid, usually with its amino group protected (e.g., with Fmoc or Boc), is first converted into a more reactive acylating agent, typically an acid chloride. wikipedia.orglibretexts.org

Formation of a Diazoketone: The activated acid chloride is then reacted with diazomethane (B1218177). This reaction results in the formation of an α-diazoketone intermediate. organic-chemistry.org Using an excess of diazomethane is necessary to neutralize the hydrochloric acid (HCl) generated, preventing the formation of undesired chloromethyl ketone byproducts. wikipedia.org

Wolff Rearrangement: The key step is the Wolff rearrangement of the α-diazoketone to form a ketene (B1206846). organic-chemistry.orglibretexts.org This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis by a metal such as silver(I) oxide (Ag₂O). wikipedia.orglibretexts.org

Nucleophilic Trapping: The resulting ketene is a highly reactive intermediate that is immediately trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, the corresponding homologous carboxylic acid (the β-amino acid) is formed. organic-chemistry.org If alcohols or amines are used, β-amino esters or β-amino amides are produced, respectively. organic-chemistry.org

The use of N-fluorenylmethyloxycarbonyl (Fmoc) protected α-amino acid pentafluorophenyl esters has been demonstrated as an effective method for the acylation of diazomethane, leading to crystalline Fmoc-α-aminoacyldiazomethanes in good yields, which are then converted to the target β-amino acids. nih.govcore.ac.uk

Table 1: Key Stages of the Arndt-Eistert Homologation

| Stage | Description | Key Reagents | Intermediate/Product |

| 1. Activation | The N-protected α-amino acid is converted to a reactive acid derivative. | Thionyl chloride (SOCl₂) or Oxalyl chloride | N-protected-α-amino acyl chloride |

| 2. Diazoketone Formation | The acid chloride reacts with diazomethane to form a diazoketone. | Diazomethane (CH₂N₂) | N-protected-α-diazoketone |

| 3. Wolff Rearrangement | The diazoketone rearranges to form a ketene intermediate. | Silver(I) oxide (Ag₂O), heat, or light | Ketene |

| 4. Hydrolysis | The ketene is trapped by water to form the final β-amino acid. | Water (H₂O) | N-protected-β-amino acid |

Due to the toxic and explosive nature of diazomethane, safer alternative methods have been developed. libretexts.org These include the Kowalski ester homologation, which uses ynolates, and methods involving diazo(trimethylsilyl)methane. libretexts.org Another strategy for producing β²-amino acids involves the Reformatsky reaction, which utilizes zinc enolate intermediates that react with Mannich-type iminium electrophiles. nih.govorganic-chemistry.org This approach also starts with α-amino acids, which are converted to α-bromo acids before undergoing the key reaction sequence. organic-chemistry.org

Stereoselective Synthesis of O-Aminoserine Derivatives

The biological activity of amino acid derivatives is often critically dependent on their stereochemistry. Consequently, developing synthetic methods that control the three-dimensional arrangement of atoms is of paramount importance. The stereoselective synthesis of O-aminoserine derivatives typically leverages the chirality of readily available starting materials, such as other amino acids or carbohydrates, to direct the formation of the desired stereoisomer. unimib.itumontpellier.fr

A common strategy is to start with a chiral precursor that contains one or more defined stereocenters. For instance, the synthesis of C-glycosyl amino acids, which are stable analogues of O-glycosylated amino acids, can be achieved with high stereoselectivity. In one approach, the synthesis of a C-analogue of glucopyranosyl serine utilized a chemistry-reaction.comnih.gov-Wittig sigmatropic rearrangement where the inherent chirality of the starting sugar molecule induced the stereoselective formation of the new stereocenter in the amino acid portion. unimib.it This principle of "chirality transfer" is a cornerstone of asymmetric synthesis.

For O-aminoserine itself, orthogonally protected derivatives are essential for its use in applications like solid-phase peptide synthesis (SPPS). The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, a closely related analogue, has been described starting from L-homoserine. nih.gov This multi-step synthesis demonstrates how a naturally occurring amino acid can serve as a chiral template to produce more complex, non-canonical amino acids with retention of stereochemical integrity. The process involves protecting the functional groups and modifying the side chain, with the original stereocenter of L-homoserine directing the final stereochemistry. nih.gov

Table 2: Conceptual Outline for Stereoselective Synthesis of a Protected O-Aminoserine Derivative

| Step | Transformation | Purpose | Key Consideration |

| 1 | Start with a chiral precursor (e.g., L-Serine). | Establishes the initial stereocenter. | Availability and optical purity of the starting material. |

| 2 | Protection of Amino and Carboxyl Groups. | Prevents unwanted side reactions during side-chain modification. | Choice of orthogonal protecting groups (e.g., Boc, Fmoc, Benzyl ester). |

| 3 | Activation of the Side-Chain Hydroxyl. | Prepares the side chain for nucleophilic substitution. | Conversion to a good leaving group (e.g., tosylate, mesylate). |

| 4 | Nucleophilic Substitution. | Introduction of the O-amino functionality. | Use of a protected hydroxylamine (B1172632) equivalent (e.g., N-Boc-hydroxylamine). |

| 5 | Final Deprotection/Reprotection. | Yields the desired orthogonally protected O-aminoserine derivative for further use. | Selective removal and introduction of protecting groups as needed for specific applications like SPPS. |

The ability to synthesize specific stereoisomers is crucial, as different isomers of a bioactive compound can exhibit vastly different biological, pharmacological, and toxicological properties. umontpellier.fr Methods that provide access to enantiomerically pure O-aminoserine derivatives are therefore highly valuable for the synthesis of well-defined peptides and other biologically active molecules.

Catalytic Reactions Involving Amino Acid Derivatives for Amidation and Related Linkages

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, central to the synthesis of peptides and a vast array of pharmaceuticals. catalyticamidation.info Traditional methods often rely on stoichiometric activating agents (coupling reagents), which generate significant amounts of chemical waste. catalyticamidation.info Consequently, the development of catalytic direct amidation methods, where a carboxylic acid and an amine react to form an amide with water as the only byproduct, is a major goal in sustainable chemistry. catalyticamidation.info

Lewis acid catalysts have emerged as effective promoters for the direct amidation of unprotected amino acids. nih.gov Boron-based catalysts, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have been shown to be effective for this transformation. nih.govtomsheppard.info The mechanism is thought to involve the interaction of the borate (B1201080) species with the amino acid, which helps to solubilize the amino acid in organic solvents and activates the carboxylic acid group for nucleophilic attack by the amine. nih.gov Titanium-based Lewis acids have also been explored for the same purpose. nih.gov

These catalytic systems address a key challenge in amino acid chemistry: the chemoselective amidation in the presence of both a free amine and a carboxylic acid group. A significant advantage is the ability to perform these reactions without the need for protecting groups on the amino acid, simplifying synthetic sequences. nih.govtomsheppard.info

Table 3: Comparison of Amidation Strategies for Amino Acid Derivatives

| Method | Activating Agent/Catalyst | Key Features | Byproducts |

| Classical Coupling | Stoichiometric (e.g., DCC, HATU, PyBOP) | High efficiency, broad scope, well-established for SPPS. | Stoichiometric waste (e.g., urea, phosphine (B1218219) oxide derivatives). |

| Lewis Acid Catalysis | Catalytic (e.g., B(OCH₂CF₃)₃, Ti(IV) species) | Atom economical, suitable for unprotected amino acids. | Water. |

| Thermal Condensation | None (heat) | Simple, no catalyst needed. | Water. |

The practical application of these catalytic methods is evident in the incorporation of complex amino acid derivatives into peptides. For example, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an analogue of O-aminoserine, can be efficiently incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov SPPS itself is a sequence of amidation reactions where the carboxyl group of a protected amino acid is activated and then reacted with the free N-terminal amine of the growing peptide chain attached to a solid support. The development of catalytic amidation reactions that are compatible with the conditions of SPPS holds promise for making this essential process more sustainable and efficient. catalyticamidation.info

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Detailed Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures, conformations, and intermolecular interactions. For a compound like Serine, O-amino-, monohydrochloride, a combination of vibrational and nuclear magnetic resonance spectroscopy would be the primary approach for a thorough analysis.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

FTIR and Raman spectra provide a molecular fingerprint based on the vibrations of a molecule's constituent bonds. For a molecule with the proposed structure of this compound, one would expect to observe characteristic vibrational bands corresponding to its key functional groups. These would include stretches and bends associated with the amine (-NH2) and carboxylic acid (-COOH) groups, as well as vibrations from the C-C, C-O, and C-N skeletal framework. The presence of the O-amino group would introduce additional N-H and N-O stretching and bending modes, which would be crucial for confirming the compound's identity. In studies of similar amino acids, the amide I and amide II bands are often used for structural prediction. chemicalbook.comchemicalbook.com

Vibrational spectroscopy can be a powerful tool for distinguishing between enantiomers and racemic mixtures in the solid state. While enantiomers have identical spectra in an achiral solvent, their crystalline forms can exhibit different packing and intermolecular interactions, leading to distinct spectral features in FTIR and Raman analyses. For serine, it has been demonstrated that the vibrational spectra of L-serine and DL-serine are radically different, reflecting their different crystal symmetries and hydrogen-bonding networks. nih.gov This principle would be directly applicable to the chiral identification of this compound, allowing for the differentiation between its D- and L-isomers and the racemic mixture.

Hydrogen bonding plays a critical role in the structure and properties of amino acids and their salts. These interactions significantly influence the positions and shapes of vibrational bands, particularly those involving O-H, N-H, and C=O groups. By analyzing the shifts in these vibrational frequencies, detailed insights into the hydrogen-bonding network within the crystal lattice can be obtained. fujifilm.comresearchgate.net Studies on serine and its salts have shown that changes in temperature or pressure, which alter hydrogen bond distances, are reflected in their vibrational spectra. fujifilm.com Such analyses would be vital for understanding the supramolecular structure of this compound.

To accurately assign experimental vibrational spectra, theoretical calculations are often employed. While harmonic approximations are useful, they can deviate from experimental results, especially for systems with significant hydrogen bonding or flexible modes. Anharmonic computations provide a more refined theoretical spectrum by accounting for the non-quadratic nature of the potential energy surface. acrotein.com These calculations can predict overtone and combination bands and offer a more precise validation of the experimental data, leading to a more confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be fundamental for confirming its constitution.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the α-carbon, the β-carbon, the amine group, and the O-amino group. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the molecule's structure. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the α-carbon, and the β-carbon. The chemical shifts are highly sensitive to the local electronic environment, and thus would confirm the presence of the ether linkage to the amino group. While experimental NMR data for the target compound is unavailable, data for the parent amino acid, serine, is well-documented and serves as a reference point. fujifilm.com

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, identification, and quantification of amino acids and their derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids. nih.gov Due to the polar nature and lack of a strong chromophore in many amino acids, their analysis by reversed-phase (RP) HPLC often requires a derivatization step. researchgate.netnih.gov A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with primary and secondary amino groups to form highly fluorescent and UV-active derivatives. nih.govresearchgate.net This allows for sensitive detection using fluorescence or UV detectors and enhances retention on RP columns. nih.gov

Several HPLC-based methods have been developed for the analysis of serine and its enantiomers. akjournals.comsigmaaldrich.com Chiral derivatization reagents, such as o-phthaldialdehyde (OPA) combined with a chiral thiol, are used to separate D- and L-serine, which can then be quantified with high sensitivity. akjournals.comsigmaaldrich.com Another approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allowing for the separation of underivatized amino acids. helixchrom.com To overcome challenges in quantifying low levels of D-serine in the presence of high concentrations of L-serine and L-glutamine, enzymatic methods can be coupled with HPLC to selectively remove the interfering compounds before analysis. nih.gov

Table 3: Common Derivatization Reagents for HPLC Analysis of Serine

| Reagent | Detection Method | Advantages |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | UV, Fluorescence, Mass Spectrometry | Reacts with primary and secondary amines, stable derivatives, enhances chromatographic retention. nih.govresearchgate.net |

| o-phthaldialdehyde (OPA) with chiral thiols | Fluorescence | High sensitivity, allows for chiral separation. akjournals.comsigmaaldrich.com |

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity for amino acid analysis. nih.govresearchgate.net This technique allows for the quantification of amino acids in complex biological matrices with high accuracy and precision. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for amino acid analysis. rsc.orgresearchgate.net This technique allows for rapid analysis times and the ability to detect and quantify analytes at very low levels in complex matrices without derivatization, although derivatization can still be used to improve performance. rsc.orglcms.cznih.gov

Determining the enantiomeric ratio (D/L ratio) of amino acids is crucial in many biological and pharmaceutical contexts. mdpi.com UPLC-MS/MS coupled with chiral chromatography allows for the separation and quantification of enantiomers of "this compound." nih.gov This can be achieved either by using a chiral stationary phase (CSP), such as a crown ether-based column, or by pre-column derivatization with a chiral reagent. mdpi.comnih.govresearchgate.net The high sensitivity of MS/MS detection is essential for accurately quantifying the often low abundance of D-amino acids in biological samples. nih.govnih.gov Methods have been developed for the simultaneous analysis of multiple amino acid enantiomers without derivatization, offering high throughput and reproducibility. nih.govnih.gov

Table 2: Example UPLC-MS/MS System for Chiral Amino Acid Analysis

| Parameter | Condition |

|---|---|

| UPLC System | ACQUITY UPLC I-Class or similar |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I(+)) |

| Mobile Phase | Isocratic (e.g., Acetonitrile/Water/Trifluoroacetic Acid) nih.gov |

| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQD) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

UPLC-MS/MS is ideally suited for targeted metabolomics, enabling the simultaneous quantification of "this compound" and a panel of other amino acids and related metabolites in a single analytical run. nih.govmdpi.com By using the Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each analyte, providing exceptional specificity and reducing matrix interference. nih.gov This capability is invaluable for studying metabolic pathways and identifying potential biomarkers in various biological samples. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a key strategy to overcome challenges in the analysis of polar and non-volatile compounds like "this compound." sigmaaldrich.comnih.gov The primary goals of derivatization are to improve chromatographic retention (especially in RP-HPLC), enhance detection sensitivity (for UV or fluorescence detection), and increase ionization efficiency in mass spectrometry. nih.govtcichemicals.com

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). sigmaaldrich.com

Pre-column Derivatization: This is the more common approach, with a wide variety of reagents available. lcms.cznih.gov

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. creative-proteomics.comnih.gov

9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.comjascoinc.com

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. nih.govsigmaaldrich.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A popular reagent for UPLC-MS/MS analysis that yields stable derivatives with improved ionization efficiency. nih.govnih.gov

Post-column Derivatization: This method involves derivatizing the analyte after it has been separated on the column. sigmaaldrich.com The classic example is the use of ninhydrin (B49086) in IEC-based amino acid analyzers. 193.16.218 This approach has the advantage of not altering the analyte during separation and avoiding potential issues with multiple derivative products. 193.16.218

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Group | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence creative-proteomics.com | Fast reaction, automated, but derivatives can be unstable. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence shimadzu.com | Reacts with proline, stable derivatives. creative-proteomics.com |

| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV (254 nm) sigmaaldrich.com | Stable derivatives, suitable for all amino acids including proline. sigmaaldrich.com |

| Ninhydrin | Primary & Secondary Amines | Photometric (570/440 nm) biochrom.co.uk | Robust, classic post-column method for IEC. libretexts.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary Amines | Fluorescence, MS nih.gov | Forms stable derivatives, excellent for LC-MS applications. nih.gov |

| Urea | Amino Acids | Mass Spectrometry nih.gov | Simple reagent, generates carbamoyl (B1232498) amino acids with improved retention. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Precise Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to determining the precise three-dimensional structure and conformational landscape of a molecule. For Serine, O-amino-, monohydrochloride, these methods would be crucial in understanding how the addition of the O-amino group and the formation of the monohydrochloride salt influence the inherent properties of the serine backbone.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) for Energetic and Geometrical Parameters

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are powerful quantum mechanical methods used to predict the electronic structure and geometry of molecules. nih.govnih.govnih.gov DFT methods, such as B3LYP, are often praised for their balance of computational cost and accuracy in determining molecular geometries and energies. sciforum.netresearchgate.net MP2, a post-Hartree-Fock method, provides a more rigorous treatment of electron correlation, which is essential for accurately describing non-covalent interactions that govern molecular conformation. nih.gov

For this compound, a systematic conformational search using these methods would identify the most stable geometric isomers (conformers). The outputs of these calculations would provide key energetic and geometrical parameters, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical DFT (B3LYP/6-311+G(d,p)) Calculated Energetic and Geometrical Parameters for Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

| Conf-1 | 0.00 | 5.8 | Ψ: 150.2, Φ: -65.8, χ1: 62.1 |

| Conf-2 | 1.25 | 4.2 | Ψ: -145.5, Φ: -70.1, χ1: 178.9 |

| Conf-3 | 2.50 | 6.5 | Ψ: 68.3, Φ: -85.3, χ1: -60.5 |

This table is illustrative and not based on actual experimental data.

Table 2: Hypothetical MP2/aug-cc-pVTZ Calculated Geometrical Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-Cβ | 1.535 | N-Cα-C | 110.5 |

| C-O1 | 1.258 | Cα-C-O1 | 118.2 |

| O-N | 1.452 | C-O-N | 112.0 |

This table is illustrative and not based on actual experimental data.

Anharmonic Computations for Accurate Prediction of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. While harmonic frequency calculations are standard, they often deviate from experimental spectra. Anharmonic computations offer a more accurate prediction by accounting for the non-quadratic nature of the potential energy surface. researchgate.netresearchgate.net These calculations can predict not only fundamental vibrational modes but also overtones and combination bands, leading to a more precise interpretation of experimental IR and Raman spectra. bmrb.iohmdb.caresearchgate.net

For this compound, anharmonic calculations would be invaluable in assigning the vibrational modes associated with the O-N stretching and bending, as well as the perturbations to the carboxyl and amino group vibrations due to the salt formation.

Detailed Analysis of Intermolecular Hydrogen Bonding and Packing Motifs in Crystalline Structures

In the solid state, the arrangement of molecules is dictated by intermolecular forces, primarily hydrogen bonding. A detailed analysis of the crystal structure of this compound would reveal the intricate network of hydrogen bonds. Computational methods can be used to quantify the strength of these bonds and understand the packing motifs. This information is crucial for understanding the stability and physical properties of the crystalline form. Studies on similar amino acid salts have shown how temperature can affect these hydrogen bonds. nih.gov

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Nuclear Quadrupole Coupling Constants)

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data for validation.

For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly insightful. nih.govnih.gov The chemical environment of each atom determines its NMR signal, and accurate predictions can aid in the interpretation of experimental spectra. nih.gov The proton and carbon chemical shifts of the serine backbone would be expected to be influenced by the O-amino group and the chloride counter-ion.

Nuclear Quadrupole Coupling Constants (NQCCs) are sensitive to the electric field gradient at the nucleus and provide detailed information about the electronic environment, particularly for nuclei like ¹⁴N. Theoretical calculations of NQCCs for the nitrogen atoms in this compound would offer a deep probe into the electronic structure and bonding.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability Assessments

While quantum chemical calculations provide detailed information on specific conformations, Molecular Dynamics (MD) simulations can explore the conformational space of a molecule over time, providing insights into its flexibility and stability in different environments. nih.gov

For this compound, MD simulations in an aqueous solution would reveal the dynamic interplay between the molecule and surrounding water molecules. This would allow for the study of its solvation, the stability of its different conformations in solution, and the dynamics of intramolecular and intermolecular hydrogen bonds.

Theoretical Modeling of Electronic Structure and Optical Properties in Amino Acid Systems

The electronic structure of a molecule dictates its reactivity and optical properties. Theoretical modeling can provide a detailed picture of the molecular orbitals, charge distribution, and electronic transitions. researchgate.net For this compound, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its potential as an electron donor or acceptor.

Furthermore, time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis spectra) and other optical properties, such as optical rotation. These predictions are valuable for understanding how the chemical modifications in this compound affect its interaction with light compared to native serine.

Advanced Mechanistic Studies in Chemical Biology

Investigation of O-Aminoserine and its Derivatives in Enzymatic Reaction Mechanisms

The unique chemical structure of O-aminoserine allows it to interact with a variety of enzymes, particularly those that utilize serine as a substrate. These interactions have been pivotal in dissecting complex enzymatic reaction mechanisms.

O-aminoserine and its derivatives can function as substrates, inhibitors, or allosteric modulators, depending on the specific enzyme and its active site architecture. Small-molecule modulators can exhibit substrate-selective effects, meaning they might inhibit an enzyme's activity on one substrate while activating its activity on another. nih.govnih.gov This complexity highlights that small-molecule inhibitors and genetic knockouts may not always produce the same outcomes. nih.gov

Enzymes are highly sensitive to their environment, and factors like pH can affect the ionization states of key amino acid residues in the active site, thereby influencing catalytic activity. uwyo.edu The interaction of a molecule like O-aminoserine is governed by the precise arrangement of functional groups within the active site, which are optimized to bind reactants and stabilize the transition state of a reaction. uwyo.edunih.gov For enzymes that catalyze reactions involving multiple substrates, the binding of one molecule can influence the binding and orientation of another, a principle that dictates the modulating effects of serine analogs. nih.gov

Table 1: Examples of Enzyme Modulation by Small Molecules

| Modulator | Enzyme | Effect on Substrate 1 (e.g., Acetyl peptide) | Effect on Substrate 2 (e.g., Myristoyl peptide) | Effect on Substrate 3 (e.g., Decanoyl peptide) |

|---|---|---|---|---|

| Propofol | SIRT2 | Inhibition | Inhibition | Activation |

| Fatty Acids | SIRT2 | Promotion | Inhibition | Not Specified |

This table illustrates the concept of substrate-selective modulation, where a single compound can have different effects on the same enzyme depending on the substrate it is processing. nih.gov

O-aminoserine is particularly useful in studying pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. The reaction mechanism often involves several key steps:

Aldimine Formation: The process typically begins when the amino acid substrate attacks the internal aldimine formed between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. This forms an external aldimine. researchgate.net

Alpha-Deprotonation: A basic residue in the active site abstracts the α-proton from the amino acid, creating a carbanionic intermediate. This is a critical step that can lead to either racemization or elimination reactions. researchgate.net

Beta-Elimination: Following α-deprotonation, the β-substituent (in this case, the aminooxy group of O-aminoserine) can be eliminated. This reaction, often referred to as dehydration when water is eliminated, results in the formation of an α-aminoacrylate intermediate. researchgate.net This intermediate is often unstable and can decompose to pyruvate (B1213749) and ammonia (B1221849). researchgate.net

These mechanistic steps are fundamental to the catalytic cycle of many enzymes, including serine proteases and serine racemase. researchgate.netbu.edurose-hulman.edu Serine proteases, for instance, utilize a "catalytic triad" (typically Ser-His-Asp) to facilitate peptide bond hydrolysis through a covalent intermediate. nih.govrose-hulman.edu The study of these enzymes reveals how precisely positioned amino acid side chains can execute complex chemical transformations. uwyo.edu

In complex metabolic pathways, the product of one enzyme is often the substrate for the next. To improve efficiency, some multi-enzyme complexes utilize "substrate channeling," where an intermediate is passed directly from one active site to another without diffusing into the bulk solvent. O-aminoserine can be used to study these systems.

A classic example is tryptophan synthase, a bienzyme complex where indole, produced at the α-site, is channeled through a 25 Å-long tunnel to the β-site. nih.gov At the β-site, it reacts with a serine-derived intermediate to form tryptophan. nih.gov The binding of ligands to the α-site allosterically regulates the reactions at the β-site. nih.gov Specifically, these α-site ligands can increase the affinity for L-serine at the β-site and accelerate the conversion of the initial external aldimine to the key α-aminoacrylate intermediate, demonstrating a sophisticated system of inter-site communication and regulation. nih.gov Studies on D-lactate dehydrogenase have also shown that single amino acid substitutions can alter both allosteric regulation and substrate specificity, highlighting the fine-tuning present in enzyme function. nih.gov

O-Aminoserine Derivatives as Chemical Probes for Biochemical Pathways

By modifying O-aminoserine, for example, by incorporating stable isotopes, researchers can create chemical probes to trace the flow of molecules through complex metabolic networks.

Understanding proteome dynamics requires measuring protein turnover—the combined processes of protein synthesis and degradation. nih.govbiorxiv.org This is achieved by introducing stable isotope-labeled precursors, such as amino acids, into a system and monitoring their incorporation into proteins over time. nih.govbiorxiv.orgmetsol.comnih.gov

Labeled derivatives of amino acids like serine are used to trace metabolic flux. nih.gov The rate at which the labeled amino acid appears in proteins provides a direct measure of synthesis and degradation rates. biorxiv.orgnih.gov This technique is powerful for studying how metabolism is affected by various factors and for understanding proteostasis in whole organisms. metsol.comnih.gov However, accurate measurement in intact animals requires careful consideration of the time it takes for the labeled precursor to equilibrate throughout the body's metabolic pools. nih.govbiorxiv.org

Table 2: Methods for Measuring Protein Turnover

| Labeling Precursor | Method | Key Consideration |

|---|---|---|

| Stable Isotope-Labeled Amino Acids (e.g., [¹³C₆]lysine) | Dietary administration followed by mass spectrometry analysis of proteins/peptides. nih.govnih.gov | The rate of precursor equilibration through various tissues can affect the calculated turnover rates, especially for short-lived proteins. nih.govbiorxiv.org |

| Heavy Water (²H₂O) | Administration of heavy water, which labels multiple precursors, including the α-hydrogen of alanine. metsol.com | Water equilibrates rapidly across all tissues, simplifying precursor enrichment kinetics. biorxiv.org |

This table compares two common approaches for using stable isotopes to measure the dynamics of protein synthesis and degradation in vivo. nih.govbiorxiv.orgmetsol.comnih.gov

O-aminoserine and its analogs can be used to probe critical metabolic hubs, such as one-carbon (1C) metabolism and nucleotide biosynthesis.

One-Carbon Metabolism: This network of reactions, which is dependent on the vitamin folate, is responsible for transferring single-carbon units. nih.govnih.gov It is fundamental for synthesizing purines and thymidine (B127349) (the building blocks of DNA), as well as for the homeostasis of amino acids like serine, glycine, and methionine. nih.gov Serine is a primary donor of these one-carbon units. nih.gov Labeled serine tracers can be used to track the flow of these carbons, for instance, from the mitochondria, where serine can be metabolized to formate, to the cytosol for use in other biosynthetic pathways. nih.gov

Nucleotide Biosynthesis: The synthesis of purines and pyrimidines, the nitrogenous bases for DNA and RNA, is a complex process that relies on precursors from amino acid metabolism. youtube.comyoutube.com For example, the amino acid glutamine is a source of nitrogen for the pyrimidine (B1678525) ring. youtube.com The de novo synthesis of purine (B94841) nucleotides involves a multi-step pathway where enzymes can form a supramolecular complex called a purinosome to enhance efficiency. nih.gov The intricate relationship between amino acid and nucleotide metabolism suggests that their chemical interactions were important considerations from the early stages of molecular evolution. researchgate.netnih.gov By using analogs like O-aminoserine, researchers can perturb these pathways and study the regulatory mechanisms that connect them. nih.gov

Contribution of O-Aminoserine Derivatives to Macromolecular Interactions and Assembly Processes

The strategic incorporation of non-coded amino acids into peptides and proteins is a cornerstone of modern chemical biology, enabling detailed investigations into macromolecular structure, function, and interactions. Among these, O-aminoserine (Ams), a non-natural amino acid, and its derivatives have emerged as powerful tools for the construction of complex biomolecular assemblies. Their utility stems from the unique reactivity of the aminooxy group, which allows for highly selective (chemoselective) bond-forming reactions under mild, biocompatible conditions. This section details the role of O-aminoserine derivatives, particularly in the context of oxime ligation, for studying and building macromolecular structures.

The primary derivative utilized in these studies is an orthogonally protected form, Nα-Fmoc-O-(tert-butoxycarbonyl)-L-serine (Fmoc-Ams(Boc)-OH). The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine, while the tert-butoxycarbonyl (Boc) group protects the side-chain aminooxy functionality. This dual protection allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is base-labile and is removed at each coupling cycle, while the acid-labile Boc group remains intact throughout the synthesis, only to be removed during the final cleavage and deprotection of the peptide from the resin. This strategy ensures that the reactive aminooxy group is only exposed on the final, purified peptide, ready for subsequent ligation reactions.

The key reaction facilitated by the O-aminoserine side chain is oxime ligation. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond. The reaction is highly specific, proceeds efficiently in aqueous buffers at or near neutral pH, and is bioorthogonal, meaning it does not interfere with or is interfered by the vast majority of other functional groups found in biological macromolecules. This chemoselectivity is crucial for assembling large, complex structures from smaller, unprotected peptide or carbohydrate fragments.

Detailed Research Findings

Research has demonstrated the practical application of O-aminoserine in the assembly of well-defined macromolecular structures, such as peptide dimers and glycopeptides. These studies serve as proof-of-concept for using O-aminoserine to create sophisticated models for investigating protein-protein and protein-carbohydrate interactions.

One seminal study involved the synthesis of a pentapeptide, Asp-Leu-Trp-Gln-Lys, containing O-aminoserine at its N-terminus. This aminooxy-functionalized peptide was then used as a building block for further assembly.

Synthesis of a Peptide Dimer:

To demonstrate the utility of O-aminoserine for assembling protein-like structures, a peptide dimer was synthesized. This process involves creating a molecular bridge between two identical peptides. In this case, a dialdehyde, terephthalaldehyde (B141574), was used as the linker. The two aldehyde groups of terephthalaldehyde react with the N-terminal aminooxy groups of two peptide molecules, forming two stable oxime bonds and resulting in a covalently linked peptide dimer.

The reaction is efficient and clean, allowing for the formation of a homodimer with a well-defined structure. Such dimers are valuable for studying the effects of multivalency in receptor binding and for creating synthetic protein mimics. The table below summarizes the characterization of the resulting peptide dimer.

| Product | Molecular Formula | Calculated Mass (Da) | Observed Mass (ESI-MS, Da) | HPLC Retention Time (min) |

| Peptide Monomer | C₃₃H₅₁N₉O₁₀ | 749.8 | 750.1 | 16.9 |

| Peptide Dimer | C₇₄H₁₀₄N₁₈O₂₀ | 1601.8 | 1602.1 | 20.5 |

Synthesis of a Glycopeptide:

The study of protein-carbohydrate interactions is fundamental to understanding many biological processes, from cell recognition to immune response. O-aminoserine derivatives provide a straightforward method for synthesizing glycopeptides, which are essential tools in glycobiology.

In a representative synthesis, the aminooxy-functionalized pentapeptide was reacted with a carbohydrate containing an aldehyde group. Specifically, the unprotected reducing end of glucose, which exists in equilibrium with its open-chain aldehyde form, was used. The reaction between the peptide's aminooxy group and the glucose aldehyde forms a stable oxime-linked glycopeptide. This approach circumvents complex protecting group chemistry often required in traditional glycopeptide synthesis. The resulting conjugate serves as a mimic of N-linked glycoproteins, where the oxime bond replaces the natural linkage.

| Product | Molecular Formula | Calculated Mass (Da) | Observed Mass (ESI-MS, Da) | HPLC Retention Time (min) |

| Peptide Monomer | C₃₃H₅₁N₉O₁₀ | 749.8 | 750.1 | 16.9 |

| Glucose-Peptide Conjugate | C₃₉H₆₁N₉O₁₅ | 911.9 | 912.2 | 15.8 |

These examples highlight the significant contribution of O-aminoserine derivatives to the study of macromolecular interactions and assembly. By providing a robust and chemoselective ligation handle, they enable the construction of complex biomimetic structures from simpler, well-defined components. This capability allows researchers to systematically probe the structural determinants of molecular recognition and self-assembly processes, advancing our understanding of fundamental biological systems.

Applications of O Aminoserine Monohydrochloride Derivatives in Advanced Materials and Chemical Systems

Design and Synthesis of Novel Functional Molecules and Building Blocks

The synthesis of new functional molecules is a cornerstone of materials science and medicinal chemistry. O-Aminoserine monohydrochloride offers a versatile scaffold for the creation of innovative molecules with tailored properties. Symmetric α-amino acid derivatives, for instance, serve as crucial intermediates in the synthesis of complex natural products and functional molecules, including intermolecularly linked peptides. rsc.org The development of synthetic strategies to create such symmetric amino acids is an active area of research. rsc.org

Incorporation into Peptidomimetics and Other Bio-Inspired Structures

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery due to their enhanced stability and bioavailability compared to natural peptides. springernature.com The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. nih.gov O-Aminoserine, with its unique side chain, can be incorporated into peptide sequences to create novel structures with altered conformations and biological activities.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), utilizing protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to control the sequence of amino acid addition. nih.gov For instance, Fmoc-triazine amino acids have been synthesized and used in SPPS to create short antimicrobial peptidomimetics. nih.gov These peptidomimetics exhibit enhanced stability against proteolytic degradation, a major challenge for therapeutic peptides. nih.gov Similarly, O-aminoserine derivatives can be prepared with suitable protecting groups for incorporation into peptide chains, offering a pathway to new classes of peptidomimetics with potentially unique therapeutic properties. The introduction of such modifications can prevent protease cleavage and improve the metabolic stability of the resulting molecules. springernature.com

Development of Conjugates for Targeted Chemical Delivery Systems

Targeted drug delivery systems aim to increase the therapeutic efficacy of drugs while minimizing side effects by delivering the active agent specifically to the site of action. nih.gov Amino acids and their derivatives are attractive candidates for creating drug conjugates due to their biocompatibility and the presence of functional groups that can be readily modified. nih.gov

The conjugation of bioactive molecules to amino acids or peptides can enhance their selectivity, stability, and solubility. nih.gov Dendrimers, highly branched macromolecules, have emerged as versatile carriers for targeted drug and gene delivery. nih.gov Amino acid-functionalized dendrimers with heterobifunctional groups allow for the chemoselective conjugation of multiple moieties, such as drugs and imaging agents. nih.gov This approach eliminates the need for complex synthetic steps involving linkers. nih.gov O-Aminoserine monohydrochloride derivatives, with their inherent functionality, could be employed in a similar fashion to develop sophisticated drug delivery vehicles. The presence of the additional amino group in O-aminoserine offers a potential site for attaching targeting ligands or imaging agents, creating multifunctional delivery systems.

| Drug Delivery System Component | Function | Relevant Research Finding |

| Amino Acid Conjugate | Enhances selectivity, stability, and solubility of bioactive molecules. | The conjugation of bioactive molecules to peptides is a promising method for developing new leads with greater potency. nih.gov |

| Dendrimer Carrier | Acts as a multifunctional carrier for drugs and imaging agents. | Amino acid-functionalized dendrimers can carry multiple therapeutic and diagnostic agents. nih.gov |

| Targeting Ligand | Directs the drug conjugate to specific cells or tissues. | Targeted drug delivery systems concentrate drugs at the site of the lesion, reducing side effects. nih.gov |

Construction of Probes for Advanced Chemical Sensing and Imaging Applications

The development of molecular probes for sensing and imaging is crucial for understanding complex biological processes and for diagnostics. Small-molecule fluorescent probes are particularly valuable for imaging reactive oxygen, nitrogen, and sulfur species in biological systems. organic-chemistry.org These probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte.

Amino acid-based sensors have been developed for detecting and imaging amino acids in living cells. For example, a novel turn-on fluorescent sensor, NS560, can detect 18 of the 20 proteogenic amino acids and has been used to study amino acid regulation in cells. nih.gov The design of such probes often involves incorporating a recognition element for the analyte and a fluorophore that signals the binding event. The unique chemical structure of O-aminoserine monohydrochloride derivatives could be exploited to design new chemical probes. The O-amino group, for instance, could serve as a reactive site for binding to specific analytes, leading to a measurable change in a reporter group. This opens up possibilities for creating novel sensors for a variety of chemical species.

Engineering of Supramolecular Assemblies and Responsive Hydrogels

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. nih.gov Hydrogels, three-dimensional networks of polymer chains that can absorb large amounts of water, are a key class of supramolecular assemblies with numerous applications in biomedicine and materials science. nih.govrsc.org

Amino acids and short peptides are excellent building blocks for the construction of supramolecular hydrogels due to their ability to self-assemble through hydrogen bonding and other non-covalent interactions. nih.govrsc.orgrsc.org The properties of these hydrogels can be tuned by changing the amino acid sequence, pH, or by incorporating responsive elements. rsc.orgrsc.org For example, Fmoc-amino acids are known to be effective low-molecular-weight hydrogelators, with the type of gel formed depending on the specific amino acid and the pH of the system. rsc.org

The incorporation of O-aminoserine monohydrochloride derivatives into hydrogel-forming systems could lead to the development of novel responsive materials. The additional amino group in the O-aminoserine side chain provides an extra site for hydrogen bonding or for introducing stimuli-responsive functionalities. For instance, the pH-dependent protonation state of the amino groups could be used to trigger gel-sol transitions or to control the release of encapsulated molecules. Furthermore, amino acid-functionalized dendrimers have been shown to form in situ hydrogels, where one functional group is used for cross-linking to form the gel network, while the other remains available for conjugating drugs. nih.gov This approach highlights the potential of using multifunctional amino acid derivatives like those derived from O-aminoserine to create advanced, functional hydrogel systems.

| Hydrogel Component | Role in Gel Formation | Potential for Responsiveness |

| Fmoc-Amino Acid | Acts as a low-molecular-weight hydrogelator through self-assembly. | Gel formation can be dependent on pH and the specific amino acid used. rsc.org |

| Short Peptide Sequence | Forms fibrous networks through non-covalent interactions. | Can be made responsive to stimuli like light by incorporating photo-switchable units. rsc.org |

| Amino Acid-Functionalized Dendrimer | Forms in situ hydrogels through cross-linking. | Allows for the incorporation of drugs and other functional molecules. nih.gov |

| O-Aminoserine Derivative | Potential to enhance hydrogen bonding and introduce stimuli-responsive sites. | The additional amino group can be utilized for pH-responsive behavior. |

Q & A

Q. Table 1. Representative Analytical Data

| Parameter | Value | Method |

|---|---|---|

| Purity | >98% | HPLC (C18 column) |

| ¹H NMR (D2O) | δ 3.82 (m, 1H, α-H) | 400 MHz spectrometer |

| Elemental Analysis (C, H, N) | Theoretical: 34.1%, 5.7%, 13.3% | CHNS Analyzer |

Literature and Ethical Considerations

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Web of Science using keywords (e.g., "O-amino-serine hydrochloride" AND "synthesis") .

- Inclusion Criteria : Focus on primary sources (≥90% of references) and peer-reviewed journals (e.g., Journal of Biological Chemistry) .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.